1,4,7-Triazecanetrihydrobromide
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H20Br3N3 |
|---|---|
Molecular Weight |
385.97 g/mol |
IUPAC Name |
1,4,7-triazecane;trihydrobromide |
InChI |
InChI=1S/C7H17N3.3BrH/c1-2-8-4-6-10-7-5-9-3-1;;;/h8-10H,1-7H2;3*1H |
InChI Key |
VEKRXKXLBVURDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCNC1.Br.Br.Br |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1,4,7 Triazecanetrihydrobromide and Its Precursors
The synthesis of 1,4,7-triazecane (B3053854), also known as 1,4,7-triazacyclodecane (tacd), is a multi-step process that relies on carefully controlled cyclization reactions and the strategic use of protecting groups to achieve the desired ten-membered ring structure.
Synthesis of the 1,4,7-Triazecane Macrocyclic Scaffold
The formation of the 1,4,7-triazecane ring is a significant synthetic challenge, primarily due to the thermodynamic and kinetic hurdles associated with forming medium-sized rings (8-11 atoms). The key is to promote an intramolecular reaction over competing intermolecular polymerization.
The most established route for synthesizing triaza macrocycles like 1,4,7-triazecane is the Richman-Atkins synthesis. This method involves the condensation of a linear, N-protected triamine precursor with a dielectrophile. To form the ten-membered triazecane ring, a three-carbon bridging unit is required. For instance, a common strategy would involve the reaction of a bis-sulfonamide, such as N,N'-bis(p-tolylsulfonyl)-1,2-diaminoethane, with a dihalide or ditosylate containing a three-carbon chain, like 1,3-dibromopropane (B121459) or the ditosylate of 1,3-propanediol, under high-dilution conditions in the presence of a base.
Table 1: Comparison of Cyclization Strategies for Triaza Macrocycles
| Macrocycle | Precursors | Cyclizing Agent | Conditions | Reported Yield | Reference(s) |
| 1,4,7-Triazacyclononane (B1209588) (Protected) | Sulfonamidated Diethylenetriamine (B155796) | Ethylene (B1197577) Glycol Ditosylate (EGT) | High Dilution | ~75% | google.com, google.com, googleapis.com |
| 1,4,7-Triazacyclononane (Protected) | Sulfonamidated Diethylenetriamine | Ethylene Dibromide (EDB) | Biphasic, Phase-Transfer Catalyst | ~75% | google.com, googleapis.com |
| 1,4,7-Triazacyclodecane (1,4,7-Triazecane) | Tosyl Derivatives | Tosyl Derivatives | Richman-Atkins Method | Low | researchgate.net |
Protective groups are indispensable in the synthesis of the 1,4,7-triazecane scaffold. The secondary amine protons of the linear precursors are acidic and must be replaced with protecting groups to prevent undesirable side reactions and to facilitate the desired cyclization pathway.
The most commonly used protecting groups in this context are arylsulfonyl groups, particularly the tosyl (Ts) group. These groups serve several critical functions:
Preventing Protonation: They render the nitrogen atoms non-basic, preventing them from being protonated by other acidic protons in the reaction mixture.
Preventing Over-alkylation: They prevent the nitrogen atoms from reacting with more than one electrophilic center.
Activating the Amide Nitrogen: The electron-withdrawing nature of the sulfonyl group makes the remaining N-H proton more acidic and easier to remove with a base, forming a nucleophilic sulfonamide anion that drives the cyclization reaction.
The synthesis typically begins with the protection of a linear triamine. Following cyclization, these robust tosyl groups must be removed to yield the free 1,4,7-triazecane. This deprotection step requires harsh conditions, typically involving heating in a strong acid such as concentrated sulfuric acid or hydrobromic acid at high temperatures (e.g., 140°C) for several hours. google.com The choice of protecting group is therefore a trade-off between stability during the cyclization step and the ease of removal in the final step.
Table 2: Common Protecting Groups for Amine Synthesis
| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Reference(s) |
| Tosyl | Ts | p-Toluenesulfonyl chloride (Ts-Cl) | Strong acid (H₂SO₄, HBr), heat; Sodium in liquid ammonia | google.com |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (TFA, HCl) | |
| Benzyl | Bn | Benzyl bromide (BnBr) | Hydrogenolysis (H₂, Pd/C) | researchgate.net |
Formation and Isolation of 1,4,7-Triazecanetrihydrobromide Salt
Once the free macrocycle 1,4,7-triazecane is synthesized and deprotected, it can be converted into its hydrobromide salt for improved stability, handling, and solubility in certain solvents.
The 1,4,7-triazecane macrocycle contains three secondary amine nitrogen atoms. Each of these nitrogens has a lone pair of electrons and acts as a Lewis base, readily accepting a proton (H⁺). When treated with a strong acid like hydrobromic acid (HBr), a series of acid-base reactions occur.
C₇H₁₇N₃ + 3 HBr ⇌ [C₇H₁₇N₃H₃]³⁺(Br⁻)₃
The protonation is sequential, and each protonation step is characterized by a specific acid dissociation constant (pKa) for the conjugate acid. The exact pKa values determine the distribution of mono-, di-, and tri-protonated species at a given pH, but for the isolation of the trihydrobromide salt, conditions are set to ensure complete protonation.
The isolation of this compound as a pure, crystalline solid is a crucial final step. General methods for preparing amine hydrohalide salts are well-established and can be optimized for this specific compound. google.comgoogle.com
A typical procedure involves dissolving the free base of 1,4,7-triazecane in a suitable protic solvent, such as isopropanol, ethanol, or water. google.com An aqueous or gaseous solution of hydrobromic acid is then added, often stöichiometrically or in slight excess, to ensure complete salt formation. Crystallization can be induced by several methods:
Cooling: Lowering the temperature of the solution to decrease the solubility of the salt. google.com
Addition of an Anti-solvent: Adding a second, less polar solvent (e.g., diethyl ether, ethyl acetate) in which the salt is insoluble to cause precipitation. google.com
Evaporation: Slowly evaporating the solvent to increase the concentration of the salt until it crystallizes. google.com
The resulting crude solid can be purified by recrystallization from an appropriate solvent system to remove any unreacted starting material or by-products. The purity of the final salt is typically confirmed by techniques such as melting point determination and elemental analysis.
Regioselective Derivatization and Functionalization of the Macrocyclic Scaffold
The true utility of the 1,4,7-triazecane scaffold lies in its ability to be functionalized, converting it into a chelating ligand with specific properties. This involves attaching pendant arms to one or more of the nitrogen atoms. The three secondary amines on the ring are all potential sites for functionalization.
After deprotection of the macrocycle, the N-H protons can be removed by a suitable base, turning the nitrogen atoms into potent nucleophiles. These can then be reacted with various electrophiles to install functional side arms, such as alkyl, acetate (B1210297), or phosphinate groups. researchgate.net
A significant challenge in this process is achieving regioselectivity. Since all three nitrogen atoms are chemically equivalent, reacting the macrocycle with one equivalent of an alkylating agent will typically result in a statistical mixture of the mono-substituted product, di-substituted products, unreacted starting material, and potentially some tri-substituted product. Separating these mixtures can be difficult.
Strategies to achieve selective functionalization include:
Stoichiometric Control: Carefully controlling the amount of the electrophile and base used, although this often leads to mixtures.
Protecting Group Strategies: Synthesizing the macrocycle with different protecting groups on each nitrogen. For example, a "crab-like" cyclization can be used to create a di-protected macrocycle, leaving one nitrogen free for selective functionalization. researchgate.net After the first functionalization, the protecting groups can be removed, and a second, different functional group can be introduced if desired.
These functionalization reactions open the door to creating highly specific ligands for metal ions, with applications ranging from medical imaging to catalysis. researchgate.net
Strategies for N-Functionalization and Pendant Arm Integration
The ability to selectively functionalize the nitrogen atoms of the 1,4,7-triazecane ring is paramount for creating ligands with tailored coordination properties. A variety of strategies have been developed to introduce pendant arms, which can enhance the stability of metal complexes and introduce additional functionalities.
One common approach involves the use of protecting groups to allow for sequential functionalization of the secondary amines. nih.gov For instance, the synthesis of 1,4-di-tert-butyl-7-R-1,4,7-triazacyclononane (tBu2Rtacn) derivatives has been achieved through a "crab-like" cyclization. researchgate.net The tert-butyl groups can be subsequently cleaved under acidic conditions, providing a convenient route to N-substituted 1,4,7-triazacyclononane (tacn) derivatives. researchgate.net This method also allows for the synthesis of chiral tacn derivatives. researchgate.net
Another versatile method for selective N-functionalization involves the initial formation of a bicyclic aminal intermediate from the reaction of diethylenetriamine with chloroacetaldehyde (B151913). researchgate.net This intermediate serves as a synthon that allows for the efficient attachment of a single functional group to the macrocyclic ring. nih.gov Subsequent hydrolysis and further functionalization at the remaining secondary amines can generate a variety of asymmetrically substituted ligands. nih.govnih.gov
The direct alkylation of 1,4,7-triazecane with various electrophiles is also a widely used technique. For example, 1,4,7-triazacyclononane-based ligands with one, two, or three methylphosphinate side chains have been prepared. elsevierpure.com Similarly, triazacyclononanes bearing pendant alkynyl groups have been synthesized. rsc.org The choice of solvent and reaction conditions is crucial for controlling the degree of substitution.
The introduction of pendant arms containing carboxylic acid, ester, or amide functionalities is of particular interest for biological applications. core.ac.uk For example, 1,4,7-triazacyclononane-1,4,7-triyltriacetic acid (NOTA) and its derivatives are effective chelators for various metal ions. rsc.org The synthesis of these compounds often involves the reaction of the parent macrocycle with bromoacetic acid or its esters under basic conditions. nih.gov By carefully controlling the stoichiometry and reaction conditions, it is possible to synthesize derivatives with a specific number of acidic or ester groups. nih.gov
| Precursor | Reagent | Product | Application |
| 1,4,7-Triazacyclononane | Bromoacetic acid | 1,4,7-Triazacyclononane-1,4,7-triyltriacetic acid (NOTA) | Metal chelation |
| Diethylenetriamine | Chloroacetaldehyde | Bicyclic aminal intermediate | Synthon for mono-functionalization |
| 1,4-Di-tert-butyl-1,4,7-triazacyclononane | Various electrophiles | 7-R-1,4-di-tert-butyl-1,4,7-triazacyclononane | Precursor to N-substituted tacn |
| 1,4,7-Triazacyclononane | Alkynyl halides | 1,4,7-Tri(alkynyl)-1,4,7-triazacyclononane | Ligand for organometallic chemistry |
| 1,4,7-Triazacyclononane | N-benzyl-2-bromoacetamide | N-Benzyl-2-(1,4,7-triazonan-1-yl)acetamide | Small-molecule surrogate for targeting vectors |
Synthesis of Substituted 1,4,7-Triazecane Ligand Precursors
The synthesis of the core 1,4,7-triazecane macrocycle, often as its trihydrobromide or trihydrochloride salt, is the foundational step for all subsequent functionalization. The Richman-Atkins synthesis is a classical and efficient method for preparing various macrocycles, including 1,4,7-triazecane. core.ac.uk This method typically involves the cyclization of a linear triamine precursor, such as N,N',N''-tritosyldiethylenetriamine, with a dihaloalkane or a sulfonate ester in the presence of a base. core.ac.ukgoogle.com The tosyl protecting groups are then removed under strong acidic conditions to yield the desired macrocycle. google.comchemicalbook.com
An improved process involves the reaction of diethylenetriamine with a sulfonylating agent in an aqueous medium with an inorganic base, followed by cyclization with a compound like ethylene glycol ditosylate or ethylene dibromide in an aprotic organic solvent. google.com This approach avoids the need for high dilution techniques and can be performed on a larger scale. core.ac.uk
The synthesis of the trihydrobromide salt of 1,4,7-triazecane can be achieved by treating the N-tosylated precursor with hydrobromic acid in glacial acetic acid. core.ac.uk Alternatively, the trihydrochloride salt is commonly prepared by deprotection of the tritosylated precursor with concentrated sulfuric acid, followed by precipitation with hydrochloric acid. chemicalbook.com
More recent synthetic protocols aim to improve efficiency and avoid the use of protecting groups where possible. For instance, the reaction of diethylenetriamine with chloroacetaldehyde to form a bicyclic aminal intermediate offers a route that does not require a traditional cyclization step. researchgate.net
| Starting Material | Key Intermediate | Product | Key Features of Synthesis |
| Diethylenetriamine | 1,4,7-Tris(p-toluenesulfonyl)-1,4,7-triazacyclononane | 1,4,7-Triazecanetrihydrochloride | Richman-Atkins synthesis, deprotection with H2SO4/HCl |
| Diethylenetriamine | N,N',N''-Tritosyldiethylenetriamine | This compound | Deprotection with HBr/acetic acid |
| Diethylenetriamine | Sulfonamidated diethylenetriamine | Cyclized sulfonamidated triamine | Improved process, avoids high dilution |
| Diethylenetriamine | Bicyclic aminal | C-aminomethyl-TACN derivatives | No traditional cyclization step |
Advanced Characterization Techniques for 1,4,7 Triazecanetrihydrobromide and Its Derivatives
Spectroscopic Analysis Methodologies
Spectroscopic techniques are indispensable for probing the molecular structure and bonding within 1,4,7-Triazecanetrihydrobromide and its derivatives. These methods provide detailed information on the connectivity of atoms and the nature of functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,4,7-triazacyclononane (B1209588) (TACN) derivatives in solution. ¹H and ¹³C NMR spectra provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of the parent 1,4,7-triazacyclononane typically shows a singlet for the twelve methylene (B1212753) protons of the ring, indicating a chemically equivalent environment on the NMR timescale. iucr.org In deuterated chloroform (B151607) (CDCl₃), this signal appears around δ 2.75 ppm. iucr.org For derivatives, the substitution on the nitrogen atoms leads to more complex splitting patterns and chemical shifts, which are invaluable for confirming the structure. For instance, in a benzylamide derivative of TACN, the methylene protons of the TACN ring appear as multiplets around δ 3.02 ppm in (CD₃)₂SO. acs.orgnih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. For asymmetrically substituted TACN derivatives, distinct signals are observed for each unique carbon atom. For example, in a study of a TACN-based chelator, ¹³C NMR in D₂O showed signals for the ring carbons at δ 48.9, 44.1, 43.2, and 42.8 ppm. nih.gov The number of signals and their chemical shifts confirm the successful modification of the macrocycle.
2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, which is crucial for unambiguously assigning all signals in complex derivatives. These techniques help to piece together the molecular structure by revealing which protons are coupled to each other and which protons are attached to which carbons. sevenstarpharm.com For phosphorylated derivatives of TACN, ³¹P NMR is also a powerful tool for characterization. acs.orgspectrabase.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 1,4,7-Triazacyclononane Derivatives
| Compound/Derivative | Solvent | Nucleus | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 1,4,7-Triazacyclononane | CDCl₃ | ¹H | 2.75 (s, 12H, ring CH₂) |
| TACN-benzylamide diacetate | (CD₃)₂SO | ¹H | 3.01 (m, 12H, ring CH₂) |
| TACN-benzylamide monoacid | D₂O | ¹³C | 48.9, 44.1, 43.2, 42.8 (ring C) |
| Et₃NOTMP (a TACN derivative) | CDCl₃ | ¹H | 2.81-2.92 (m, 18H, ring CH₂ and PCH₂N) |
Data sourced from multiple research articles for illustrative purposes. iucr.orgnih.govacs.org
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying N-H, C-H, and other bonds within the this compound structure. The presence of the ammonium (B1175870) (N⁺-H) and bromide (Br⁻) ions in the trihydrobromide salt will give rise to distinct absorption bands. In metal complexes of TACN derivatives, the coordination of the macrocycle to a metal ion can be observed through shifts in the vibrational frequencies of the N-H and C-N bonds. For instance, in rhenium-tricarbonyl complexes of TACN derivatives, characteristic strong bands for the C≡O stretching vibrations are observed in the region of 1900-2032 cm⁻¹. nih.gov Commercially available databases provide reference FTIR spectra for 1,4,7-triazacyclononane. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. libretexts.org It is particularly sensitive to non-polar bonds and symmetric vibrations. This technique can be used to study the skeletal vibrations of the macrocyclic ring and can be advantageous for analyzing aqueous samples. Raman spectrometers can be coupled with fiber optics, allowing for remote and real-time monitoring in harsh environments. pnnl.gov Spectral data for 1,4,7-trimethyl-1,4,7-triazacyclononane is available in spectral databases. nih.gov
Mass Spectrometry (MS) Techniques (e.g., High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS))
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile compounds like this compound and its derivatives. It allows for the gentle transfer of ions from solution into the gas phase for mass analysis. In numerous studies on TACN-based chelators and their metal complexes, ESI-MS is routinely used to confirm the formation of the desired product by identifying the molecular ion peak ([M+H]⁺). acs.orgnih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion. This accuracy allows for the determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms. This is a critical step in confirming the identity of newly synthesized TACN derivatives. For example, in the synthesis of a TACN-based chelator, HRMS was used to confirm the calculated mass for C₂₀H₃₀N₄O₅ ([M+H]⁺) with a found value of m/z 407.2246 against the calculated 407.2289. acs.orgnih.gov
Table 2: Application of Mass Spectrometry in the Analysis of TACN Derivatives
| Technique | Application | Example Finding |
|---|---|---|
| ESI-MS | Confirmation of product formation | Validation of complex stoichiometry, e.g., [(κ³-TACN)Mo(CO)₃] at m/z 357. |
| HRMS | Determination of elemental composition | Calculated for C₁₅H₂₄N₄O ([M+H]⁺): m/z 277.2023, Found: m/z 277.2000. nih.gov |
Data compiled from various research publications.
X-ray Diffraction Studies
X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state, offering insights into molecular conformation, crystal packing, and intermolecular interactions. sevenstarpharm.com
Single Crystal X-ray Diffraction for Solid-State Structural Elucidation
A notable example is the crystal structure of 1,4,7-triazacyclononane hemihydrate, which crystallizes in the trigonal space group P-3c1. iucr.orguq.edu.au The analysis revealed that the macrocycle adopts a specific conformation in the solid state, with hydrogen bonds mediating the crystal packing. iucr.orguq.edu.au In another study, the crystal structure of a nickel complex, triaqua(1,4,7-triazacyclononane-κN,N,N)nickel(II) bromide nitrate, which is prepared from the trihydrobromide salt of TACN, was determined. researchgate.net The Ni(II) center is coordinated to the three nitrogen atoms of the facially bound TACN ligand and three water molecules, resulting in a slightly distorted octahedral geometry. researchgate.net Such studies are crucial for understanding how the macrocycle binds to metal ions.
Table 3: Selected Crystallographic Data for a 1,4,7-Triazacyclononane Compound
| Parameter | Value |
|---|---|
| Compound | 1,4,7-Triazacyclononane hemihydrate iucr.orguq.edu.au |
| Crystal System | Trigonal |
| Space Group | P-3c1 |
| a (Å) | 7.298(1) |
| c (Å) | 16.560(3) |
| V (ų) | 763.8(2) |
Data from the first reported structure of the free base macrocycle.
Powder X-ray Diffraction for Crystalline Phase Analysis
Advanced Chromatographic and Electrophoretic Methods
The complexity of macrocyclic compounds like this compound, including the potential for isomeric forms and the presence of multiple basic nitrogen atoms, requires analytical methods with high resolving power and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds, making it highly suitable for assessing the purity of this compound. Given the polar and basic nature of this polyamine macrocycle, specific HPLC modes are particularly effective.
Reversed-phase HPLC (RP-HPLC) is a commonly employed method. However, due to the high polarity and lack of a strong chromophore in this compound, direct analysis can be challenging. To overcome these limitations, two primary strategies are utilized: derivatization and ion-pair chromatography.
Derivatization involves reacting the amine groups of the macrocycle with a reagent to attach a chromophoric or fluorophoric group. sigmaaldrich.com This enhances detection sensitivity by ultraviolet (UV) or fluorescence detectors. researchgate.net Common derivatizing agents for amines include dansyl chloride and o-phthaldialdehyde (OPA). The derivatized product is less polar, making it more amenable to separation on standard C18 or C8 reversed-phase columns. researchgate.net
Ion-pair reversed-phase HPLC offers an alternative for the analysis of underivatized this compound. springernature.comnih.gov This technique involves adding an ion-pairing reagent, such as an alkyl sulfonate (e.g., heptanesulfonate or octanesulfonate), to the mobile phase. nih.govwaters.com The ion-pairing reagent forms a neutral complex with the protonated amine groups of the macrocycle, allowing for its retention on a non-polar stationary phase. waters.com The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters that must be optimized to achieve a successful separation.
The separation of isomers, including constitutional isomers and stereoisomers that may arise during the synthesis of derivatives of 1,4,7-Triazecane (B3053854), can also be addressed by HPLC. Chiral stationary phases (CSPs) based on macrocyclic antibiotics or polysaccharides have proven effective for the separation of enantiomers of various macrocyclic compounds. nih.govchromatographyonline.com
Below is an interactive data table summarizing typical HPLC conditions for the analysis of polyamines and related macrocycles, which can be adapted for this compound.
| Parameter | Ion-Pair RP-HPLC | RP-HPLC with Pre-column Derivatization |
| Stationary Phase | C18 (e.g., 5 µm, 4.6 x 250 mm) | C18 or C8 (e.g., 5 µm, 4.6 x 150 mm) |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradient with an ion-pairing agent (e.g., 5-10 mM Heptafluorobutyric acid or Sodium Octanesulfonate) | Acetonitrile/Water or Methanol/Water gradient |
| pH Control | Buffered, typically acidic to ensure protonation of amines (e.g., phosphate (B84403) or acetate (B1210297) buffer) | Typically not as critical as for ion-pair, but buffered mobile phase is common |
| Flow Rate | 0.8 - 1.2 mL/min | 1.0 mL/min |
| Detection | UV (low wavelength, e.g., < 210 nm) or Evaporative Light Scattering Detector (ELSD) | UV-Vis or Fluorescence (wavelength depends on the derivatizing agent) |
| Derivatizing Agent | Not applicable | Dansyl chloride, OPA, Benzoyl chloride |
This table presents generalized HPLC parameters for polyamine analysis, which would require optimization for the specific analysis of this compound.
Capillary Electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of charged species. Given that this compound is a polyamine that can exist in various protonated forms depending on the pH, CE is an excellent tool for assessing its charge state and purity.
The purity of this compound can be rapidly assessed by CE, with sharp, well-defined peaks indicating a high degree of purity. Impurities, even if structurally very similar, will often have a different charge or size, leading to their separation from the main component.
Furthermore, CE can be used to study the interaction of 1,4,7-Triazecane with other molecules, such as metal ions or anions. nih.gov The formation of a complex will alter the electrophoretic mobility of the macrocycle, providing a means to study the stoichiometry and stability of the resulting complexes.
The following interactive data table outlines typical CE parameters for the analysis of polyamines, which would serve as a starting point for method development for this compound.
| Parameter | Typical Value |
| Capillary | Fused-silica, uncoated (e.g., 50 µm i.d., 30-60 cm total length) |
| Background Electrolyte (BGE) | Phosphate, borate, or acetate buffer |
| BGE pH | 2.5 - 9.0 (varied to manipulate charge state) |
| BGE Concentration | 20 - 100 mM |
| Applied Voltage | 15 - 30 kV (positive or negative polarity depending on analyte charge and desired migration direction) |
| Injection Mode | Hydrodynamic (pressure) or Electrokinetic |
| Detection | Direct UV (low wavelength, e.g., 190-210 nm) or Indirect UV |
| Temperature | 20 - 30 °C |
This table provides typical starting conditions for the CE analysis of polyamines. Method optimization is essential for the specific analysis of this compound.
Theoretical and Computational Investigations of 1,4,7 Triazecanetrihydrobromide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the intrinsic properties of protonated macrocycles.
Theoretical studies have been employed to understand the formation and structure of host-guest complexes involving the fully protonated form of 1,4,7-triazacyclononane (B1209588) ([H₃L]³⁺) and various anions. worldscientific.com DFT and Møller–Plesset perturbation theory (MP2) calculations are used to investigate the structural parameters of these complexes. worldscientific.com For instance, in a study of the [H₃L⋯Cl]²⁺ complex, calculations using the BHandHLYP functional were found to be in the best agreement with experimental data. worldscientific.com
The protonated macrocycle acts as a cationic host for negatively charged ions. rsc.org The charge distribution in the protonated forms of related 1,4,7-triazacyclononane (tacn) derivatives has also been a subject of computational analysis. researchgate.net In its protonated state, the lone pairs of the three amine groups point inward, creating an electron-rich cavity that facilitates the uptake of the first proton. gla.ac.uk The crystal structure of adducts formed between protonated tacn and tetrahedral anions reveals a propensity for tripodal coordination, where the guest anion is held by hydrogen bonds from the three protonated nitrogen atoms. rsc.org
Table 1: Comparison of a Calculated Structural Parameter for [H₃L⋯Cl]²⁺ (Data sourced from theoretical studies comparing different computational methods with experimental data)
| Computational Method | Parameter (e.g., N-H···Cl bond distance Å) | Deviation from Experiment |
| MP2 | Data not specified | Less accurate than DFT |
| PBE | Data not specified | Varies |
| B3P86 | Data not specified | Varies |
| BHandHLYP | Data not specified | Best agreement |
This table is illustrative. Specific values for bond distances from the referenced study worldscientific.com are not provided in the abstract.
Molecular orbital theory provides a framework for understanding the interaction between the protonated tacn macrocycle and guest anions. The formation of host-guest complexes, such as [H₃L⋯X]²⁺ where X is a halide, can be analyzed by examining the interaction energies. worldscientific.com DFT calculations have shown that the interaction energy is strongest with the fluoride (B91410) anion and decreases down the group, following the trend: F⁻ > Cl⁻ > Br⁻ > I⁻. worldscientific.com This trend is observed in both gas-phase calculations and in solution, where the formation of complexes with bromide and iodide is predicted to be unfavorable. worldscientific.com
The protonation of the nitrogen atoms significantly alters the electronic landscape of the macrocycle. In derivatives of tacn, the protonation sequence and the specific sites of protonation have been suggested based on computational models. core.ac.uk For example, in a tacn derivative with an amide group, it is hypothesized that at low pH, the carbonyl oxygen of the amide may be protonated. core.ac.uk DFT calculations are also used to support hypotheses regarding the structure of various protonated species in solution at different pH values. acs.org
Conformational Analysis and Dynamics
The flexibility of the nine-membered ring of 1,4,7-triazacyclononane is a critical aspect of its chemistry, governing its ability to bind guests and coordinate to metal ions.
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like macrocycles. nih.gov These simulations can reveal solvent-dependent conformational changes and dynamic intramolecular interactions. nih.gov For polyamines in general, MD simulations have highlighted that conformational flexibility plays a significant role in their interactions with other molecules, such as DNA. researchgate.net The simulations can model the behavior of the macrocycle in different environments, providing insights that are difficult to obtain experimentally. nih.gov The use of an explicit solvent model in MD simulations has been shown to be crucial for correctly handling the conformational behavior in different solvents. nih.gov
The combination of MD simulations with quantum chemical calculations allows for a detailed mapping of the conformational energy landscape. Conformations generated through MD can be subsequently optimized using DFT to refine the structures and calculate their relative energies. nih.gov This approach has successfully predicted solvent-induced conformational switches in macrocyclic rings. nih.gov
X-ray crystallography of adducts formed by protonated 1,4,7-triazacyclononane provides experimental evidence of stable conformations. rsc.org For instance, five different adducts with tetrahedral anions showed the stable conformations adopted by the protonated macrocycle. rsc.org These experimentally observed structures serve as benchmarks for validating and refining computational models of the conformational landscape.
Table 2: Illustrative Conformational Energy Data (This table represents the type of data that can be generated from conformational landscape mapping studies.)
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Solvent |
| Conf-1 | 0.0 | N1-C2-C3-N4 = 60 | Water |
| Conf-2 | 1.5 | N1-C2-C3-N4 = 180 | Water |
| Conf-3 | 0.0 | N1-C2-C3-N4 = 75 | Chloroform (B151607) |
| Conf-4 | 2.1 | N1-C2-C3-N4 = -170 | Chloroform |
Prediction of Chemical Reactivity and Acid-Base Properties
Theoretical methods are extensively used to predict the reactivity of protonated tacn and its derivatives, particularly their acid-base properties and ability to form complexes. The acid-base properties of tacn-based ligands can be determined experimentally through techniques like potentiometry, with theoretical calculations providing structural and energetic consolidation of the findings. researchgate.net
DFT calculations can predict the pKa values of the protonated amine groups and how these values are influenced by the macrocyclic structure and the presence of substituents. Studies on metal complexes of tacn derivatives show that reactivity can be dependent on the protonation state of the complex. nih.govfrontiersin.org For example, a Zn(II) complex with a tacn derivative was found to be catalytically active in two different protonation states. nih.govfrontiersin.org
The ability of the protonated macrocycle to act as a host for anions is a key aspect of its reactivity. Theoretical calculations of interaction energies predict a strong preference for fluoride over other halides. worldscientific.com Furthermore, these calculations can predict the stability of such complexes in solution, indicating that while the fluoride and chloride complexes may be stable, the bromide and iodide complexes are likely not to form in solution due to positive Gibbs free energies of formation. worldscientific.com
Computational Studies on Ligand-Metal Pre-interaction and Protonation Effects
Theoretical and computational chemistry offers a powerful lens through which to examine the nuanced dynamics of metal chelation by ligands such as 1,4,7-triazecanetrihydrobromide. These in-silico methods, including Density Functional Theory (DFT) and molecular mechanics, provide deep insights into the initial stages of ligand-metal interaction and the critical influence of protonation states on the complexation process. Such studies are pivotal for understanding reaction kinetics and the thermodynamic stability of the resulting metal complexes.
Computational models have been extensively applied to the parent macrocycle, 1,4,7-triazacyclononane (TACN), and its derivatives to elucidate the factors governing their remarkable metal-binding properties. These investigations have revealed that the pre-interaction phase, the period just before the formation of direct coordination bonds, is significantly governed by electrostatic forces. For derivatives of TACN featuring ionizable pendant arms, a clear correlation has been observed between the number of these arms and the efficiency of metal labeling. This suggests a pre-organizing electrostatic attraction between the negatively charged, deprotonated arms of the ligand and the positively charged metal ion core, which facilitates the subsequent chelation. nih.govacs.org
DFT studies have substantiated these observations by calculating the Gibbs free energies of complexation for various TACN-based chelators. These calculations have demonstrated that ligands engineered for faster and more efficient metal binding possess lower Gibbs energies for the corresponding metal complexes. elsevierpure.comnih.gov This thermodynamic favorability is a direct consequence of the ligand's structure and its electronic properties, which can be fine-tuned by the choice of pendant functional groups.
The protonation state of the ligand is a critical variable in these computational models. The trihydrobromide salt of 1,4,7-triazecane (B3053854) indicates that the three nitrogen atoms of the macrocyclic ring are protonated. The stepwise protonation constants (log K) are essential parameters in determining the predominant species of the ligand at a given pH, which in turn dictates its interaction with metal ions. For instance, detailed DFT calculations have been used to confirm the solution-state structure of a macrocyclic out-of-cage complex where a ring nitrogen atom remains protonated, a finding of significant interest for understanding intermediate states in the complexation pathway. acs.orgresearchgate.net
Furthermore, computational investigations into TACN derivatives with different pendant groups, such as imidazole, have shown how pH-dependent deprotonation events directly impact the electrochemical properties of the final metal complex. DFT calculations on these systems help to predict the ground spin state and the relative energies of different spin states, which are crucial for applications in magnetic resonance imaging and other advanced technologies. researchgate.net
The following tables present data derived from computational and experimental studies on related TACN-based ligands, illustrating the impact of functionalization and protonation on metal binding.
| Ligand | log K1 | log K2 | log K3 | Reference |
|---|---|---|---|---|
| NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) | 11.4 | - | - | elsevierpure.com |
| NOTMA (1,4,7-triazacyclononane-1,4,7-tris(2-methylacetate)) | 12.2 | - | - | elsevierpure.com |
| Metal Ion | NOTA | NOTMA | Reference |
|---|---|---|---|
| Ca2+ | - | 6.4 | elsevierpure.com |
| Mg2+ | - | 8.8 | elsevierpure.com |
| Cd2+ | - | 12.3 | elsevierpure.com |
| Gd3+ | - | 12.8 | elsevierpure.com |
| Mn2+ | - | 15.5 | elsevierpure.com |
| Zn2+ | - | 18.6 | elsevierpure.com |
Coordination Chemistry and Metal Complexation Studies of 1,4,7 Triazecane Based Ligands
Complexation with Transition Metal Ions
The interaction of 1,4,7-triazecane-based ligands with transition metal ions has been a significant area of research, driven by the potential applications of the resulting complexes in catalysis and as models for biological systems.
Synthesis of Transition Metal Complexes utilizing 1,4,7-Triazecane (B3053854) Ligands
The synthesis of transition metal complexes with 1,4,7-triazecane and its functionalized derivatives typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. nih.govnih.gov The choice of solvent and reaction conditions can influence the final product. For instance, the reaction of 1,4,7-triazacyclononane (B1209588) (TACN), a closely related and well-studied analogue, with metal acetates in a hot methanolic solution is a common method for preparing these complexes. nih.gov
Several synthetic strategies have been developed to create a variety of complexes. For example, molybdenum and tungsten tricarbonyl complexes, [(κ³-TACN)Mo(CO)₃] and [(κ³-TACN)W(CO)₃], are formed by reacting 1,4,7-triazacyclononane with Mo(CO)₆ and W(CO)₆, respectively. wikipedia.orgchemeurope.com These air-stable compounds can be further oxidized with hydrogen peroxide to yield the corresponding trioxo complexes. wikipedia.orgchemeurope.com Similarly, a copper(II) complex, [(κ³-TACN)CuCl₂], which has applications as a catalyst for the hydrolysis of phosphodiester bonds in DNA, is synthesized from TACN trihydrochloride and copper(II) chloride. wikipedia.orgchemeurope.com
Furthermore, derivatives of 1,4,7-triazacyclononane with pendant arms have been synthesized to create chelators for various metal ions, including those of rhenium and technetium for radiopharmaceutical applications. nih.gov The synthesis of these complexes often involves the reaction of the functionalized ligand with a precursor complex, such as Re(CO)₃(OH₂)₃. nih.gov The nature of the pendant arms, whether they are acidic, ester, or mixed functional groups, has been shown to be crucial for efficient labeling with the metal tricarbonyl core. nih.gov
The following table provides examples of synthesized transition metal complexes with 1,4,7-triazacyclononane-based ligands:
| Ligand | Metal Ion | Complex Formula | Reference |
| 1,4,7-Triazacyclononane (TACN) | Mo(0) | [(κ³-TACN)Mo(CO)₃] | wikipedia.orgchemeurope.com |
| 1,4,7-Triazacyclononane (TACN) | W(0) | [(κ³-TACN)W(CO)₃] | wikipedia.orgchemeurope.com |
| 1,4,7-Triazacyclononane (TACN) | Cu(II) | [(κ³-TACN)CuCl₂] | wikipedia.orgchemeurope.com |
| 1,4,7-Tri(4-pentynyl)-1,4,7-triazacyclononane (ptacn) | Mo(0) | [Mo(CO)₃(ptacn)] | rsc.org |
| 1,4,7-Tri(5-phenyl-4-pentynyl)-1,4,7-triazacyclononane (pptacn) | Rh(I) | [Rh(cod)(pptacn)][PF₆] | rsc.org |
| 1,4,7-Tri(5-phenyl-4-pentynyl)-1,4,7-triazacyclononane (pptacn) | Cu(II) | [CuCl₂(pptacn)] | rsc.org |
| TACN-benzylamide | Re(I) | [Re(CO)₃(TACN-benzylamide)]⁺ | nih.gov |
Investigation of Coordination Modes, Geometries, and Stereoisomerism
1,4,7-Triazacyclononane-based ligands are known for their ability to act as tridentate ligands, binding to one face of an octahedron in metal complexes. wikipedia.orgchemeurope.com This facial coordination mode is a characteristic feature of these macrocycles and leads to kinetically inert metal-ligand units. wikipedia.orgchemeurope.com The coordination number of the central metal ion in these complexes is influenced by the size of the metal ion and the nature of the other ligands present. libretexts.org Common coordination geometries for transition metal complexes include octahedral, square planar, and tetrahedral. libretexts.orgntu.edu.sg
For instance, in the cobalt(II) complex [(tacn)Co(NCMe)₃][BPh₄]₂, the cobalt ion adopts a distorted octahedral geometry, coordinated to the three nitrogen atoms of the 1,4,7-trimethyl-1,4,7-triazacyclononane (tacn) ligand and three acetonitrile (B52724) molecules. nih.gov The tacn ligand coordinates in a facial manner. nih.gov Similarly, many complexes of 1,4,7-trithiacyclononane (B1209871) (9-ane-S3), the thioether analogue of TACN, form octahedral complexes with the formula [M(9-ane-S3)₂]²⁺. wikipedia.org
Stereoisomerism is an important aspect of the coordination chemistry of these complexes. Geometric isomers, such as cis and trans isomers, can arise in square planar and octahedral complexes when there are different ligands present. libretexts.orgsavemyexams.com For example, in an MA₂B₂ square planar complex, the A ligands can be adjacent (cis) or opposite (trans) to each other. libretexts.org Octahedral complexes with the general formula [Ma₄b₂] can also exhibit cis and trans isomerism. savemyexams.com Optical isomerism is also possible in tetrahedral and octahedral complexes that are chiral, meaning they are non-superimposable on their mirror images. youtube.comyoutube.com
The table below summarizes the coordination geometries and stereoisomeric possibilities for some common types of complexes:
| Coordination Number | Geometry | Possibility of Geometric Isomerism | Possibility of Optical Isomerism | Reference |
| 4 | Square Planar | Yes (for MA₂B₂ type) | No | ntu.edu.sglibretexts.org |
| 4 | Tetrahedral | No | Yes (with four different ligands) | ntu.edu.sgyoutube.com |
| 6 | Octahedral | Yes (for Ma₄b₂ type) | Yes (for chiral complexes) | libretexts.orgsavemyexams.comyoutube.com |
Application of Ligand Field Theory in Complex Characterization
Ligand Field Theory (LFT) is a powerful tool for understanding the electronic structure and properties of transition metal complexes. wikipedia.orgbritannica.com It describes the interaction between the metal d-orbitals and the orbitals of the surrounding ligands, leading to a splitting of the d-orbital energies. wikipedia.orglibretexts.org This d-orbital splitting, denoted as Δ, is crucial in determining the magnetic properties, electronic spectra, and stability of the complexes. wikipedia.orgbritannica.com
In an octahedral complex, the five d-orbitals split into two sets: the lower energy t₂g set (dxy, dxz, dyz) and the higher energy eg set (dx²-y², dz²). libretexts.org The magnitude of the splitting, Δo, depends on the nature of the ligands and the metal ion. Ligands are arranged in a spectrochemical series based on their ability to cause d-orbital splitting.
LFT helps to explain the existence of high-spin and low-spin complexes for metal ions with d⁴ to d⁷ electron configurations. wikipedia.org When Δo is small (weak-field ligands), electrons will occupy the higher energy eg orbitals before pairing up in the t₂g orbitals, resulting in a high-spin complex. Conversely, with a large Δo (strong-field ligands), electrons will pair up in the t₂g orbitals before occupying the eg orbitals, leading to a low-spin complex. wikipedia.org The facial coordination of 1,4,7-triazacyclononane-based ligands often results in a significant ligand field, influencing the spin state of the metal center.
Complexation with Main Group and Lanthanide/Actinide Metal Ions
While the coordination chemistry of 1,4,7-triazecane-based ligands with transition metals is well-established, their interactions with main group and f-block elements are also of growing interest.
Synthesis of Non-Transition Metal Complexes with 1,4,7-Triazecane Derivatives
The synthesis of complexes with main group and lanthanide/actinide metals often follows similar principles to those used for transition metals, involving the reaction of the ligand with a suitable metal salt. nih.govnih.gov For instance, the reaction of 1,4,7-trimethyl-1,4,7-triazacyclononane (Me₃tacn) with lanthanide chlorides (samarium, gadolinium, and terbium) yields mononuclear complexes. bohrium.comresearchgate.net
Research has also explored the synthesis of complexes with pendant-armed derivatives of 1,4,7-triazacyclononane. For example, a ligand with three 2-methylacetate pendant arms, NOTMA, has been synthesized and its complexation with main group (Ca²⁺, Mg²⁺) and lanthanide (Gd³⁺) ions has been studied. elsevierpure.com
The following table presents some examples of non-transition metal complexes with 1,4,7-triazacyclononane derivatives:
| Ligand | Metal Ion | Complex Formula | Reference |
| 1,4,7-Trimethyl-1,4,7-triazacyclononane (Me₃tacn) | Sm(III) | [SmCl₃(Me₃tacn)(THF)] | bohrium.comresearchgate.net |
| 1,4,7-Trimethyl-1,4,7-triazacyclononane (Me₃tacn) | Gd(III) | [GdCl₃(Me₃tacn)(THF)] | bohrium.comresearchgate.net |
| 1,4,7-Trimethyl-1,4,7-triazacyclononane (Me₃tacn) | Tb(III) | [TbCl₃(Me₃tacn)] | bohrium.comresearchgate.net |
| 1,4,7-Triazacyclononane-1,4,7-tris(2-methylacetate) (NOTMA) | Ca(II) | [Ca(NOTMA)] | elsevierpure.com |
| 1,4,7-Triazacyclononane-1,4,7-tris(2-methylacetate) (NOTMA) | Mg(II) | [Mg(NOTMA)] | elsevierpure.com |
| 1,4,7-Triazacyclononane-1,4,7-tris(2-methylacetate) (NOTMA) | Gd(III) | [Gd(NOTMA)] | elsevierpure.com |
Analysis of Unique Coordination Attributes with Larger Metal Ions
Lanthanide and actinide ions are significantly larger than transition metal ions, which influences their coordination chemistry. They typically exhibit higher coordination numbers, with values of 7, 8, or 9 being common. libretexts.org The coordination geometries for these higher coordination numbers include pentagonal bipyramidal, capped octahedral, and capped trigonal prismatic for coordination number 7. libretexts.org
The larger size of these ions can also affect the stability and structure of the complexes formed with 1,4,7-triazecane-based ligands. For example, the stability constants for complexes of NOTMA with larger ions like Ca²⁺, Cd²⁺, and Gd³⁺ were found to be smaller than those for the analogous ligand NOTA (with acetate (B1210297) arms), which may be due to steric hindrance between the methyl groups of NOTMA and the larger metal ions. elsevierpure.com
Interestingly, water proton relaxivity measurements indicated that the gadolinium complex of NOTMA, Gd(NOTMA), has a higher water coordination number than Gd(NOTA). elsevierpure.com This finding was supported by fluorescence lifetime measurements of the corresponding europium complexes, suggesting that the subtle change in the ligand structure significantly impacts the coordination environment of the large lanthanide ion. elsevierpure.com The study of these unique coordination attributes is crucial for the design of new ligands for applications such as magnetic resonance imaging (MRI) contrast agents and radiopharmaceuticals. mdpi.comuci.edu
Advanced Spectroscopic and Structural Analysis of Metal Complexes
X-ray Crystallography: Single-crystal X-ray diffraction is a powerful tool for the unambiguous determination of the solid-state structure of these complexes. daneshyari.comrsc.org It provides precise information on bond lengths, bond angles, coordination numbers, and the stereochemistry of the metal center. For instance, the X-ray crystal structure of a copper(II) complex with a derivative of TACN, 1,4-bis(carboxymethyl)-1,4,7-triazacyclononane, revealed a square-based pyramidal geometry for the Cu(II) center. daneshyari.com In this structure, two nitrogen atoms from the TACN ring and two oxygen atoms from the carboxylate groups form the basal plane, while the third nitrogen atom occupies the apical position. daneshyari.com Similarly, the structure of a tetrameric manganese complex, [Mn₄O₆(tacn)₄]⁴⁺, showed an adamantane-like [Mn₄O₆]⁴⁺ core where each manganese atom is coordinated by three nitrogen atoms from the TACN ligand and bridged by oxygen atoms in an octahedral environment. researchgate.net The analysis of a key intermediate in the synthesis of TACN derivatives, 1,4,7-tris(p-toluenesulfonyl)-1,4,7-triazacyclononane, has also been accomplished using X-ray crystallography, revealing the conformation of the tosyl groups relative to the macrocyclic ring. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for characterizing the structure of these complexes in solution. ¹H NMR provides information about the chemical environment of the protons in the ligand, and changes in chemical shifts upon complexation can indicate the coordination of the ligand to the metal ion. For example, in the characterization of 1-ethylacetato-4-formyl-1,4,7-triazacyclononane, the ¹H NMR spectrum showed distinct signals for the methyl and methylene (B1212753) protons of the ethyl acetate group, the methylene protons of the triazacyclononane ring, and the formyl proton. daneshyari.com
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is frequently used to confirm the molecular weight and composition of the metal complexes. researchgate.net This technique allows for the determination of the mass-to-charge ratio of the intact complex, providing evidence for the formation of the desired product.
Infrared (IR) and UV-Vis Spectroscopy: Infrared spectroscopy is useful for identifying the functional groups present in the ligand and for observing changes in their vibrational frequencies upon coordination to a metal ion. For instance, the IR spectrum of 1-ethylacetato-4-formyl-1,4,7-triazacyclononane showed characteristic bands for the O-H, C-H, and C=O stretching vibrations. daneshyari.com UV-Vis spectroscopy provides information about the electronic transitions within the metal complex, which can be used to infer details about the coordination geometry and the nature of the metal-ligand bonding. researchgate.netmdpi.com
The following table summarizes key structural parameters obtained from X-ray crystallographic studies of selected metal complexes with TACN-based ligands.
| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |
| [LHCu]ClO₄ | Cu(II) | Square-based pyramidal | Cu-N(apical) = 2.20, Cu-N(basal) = 2.03-2.05, Cu-O = 1.96-1.98 | N(apical)-Cu-N(basal) = 81.5-82.1 | daneshyari.com |
| [LFeCl] | Fe(III) | Distorted octahedral | Fe-N = 2.16-2.20, Fe-O = 1.99-2.01, Fe-Cl = 2.28 | N-Fe-N = 78.9-79.5 | daneshyari.com |
| [Fe₂(μ-O)L₂] | Fe(III) | Distorted octahedral | Fe-O(bridge) = 1.79, Fe...Fe = 3.42 | Fe-O-Fe = 144.4 | daneshyari.com |
| [Mn₄O₆(tacn)₄]⁴⁺ | Mn(IV) | Octahedral | Mn-N = 2.08-2.12, Mn-O = 1.82-1.86 | N-Mn-N = 81.2-82.5 | researchgate.net |
Solution Stability and Lability of Metal Complexes
The thermodynamic stability and kinetic lability of metal complexes with 1,4,7-triazacyclononane (TACN) and its derivatives are crucial parameters that govern their behavior and potential applications in various fields.
Thermodynamic Stability: The stability of a metal complex in solution is quantified by its stability constant (or formation constant), which represents the equilibrium constant for the formation of the complex from the metal ion and the ligand. wikipedia.orgscispace.com Higher stability constants indicate a stronger metal-ligand interaction and a more stable complex. scispace.com The chelate effect, where a polydentate ligand forms a more stable complex than a series of analogous monodentate ligands, is a significant factor contributing to the high stability of TACN complexes. wikipedia.orglibretexts.org
The stability of metal complexes with functionalized TACN ligands, such as 1,4,7-triazacyclononane-1,4,7-tris(2-methylacetate) (NOTMA), has been investigated. The stability constants (log KML) for NOTMA with various metal ions were determined to be 6.4 for Ca²⁺, 8.8 for Mg²⁺, 12.3 for Cd²⁺, 12.8 for Gd³⁺, 15.5 for Mn²⁺, and 18.6 for Zn²⁺. elsevierpure.com These values are comparable to or slightly lower than those for the analogous ligand NOTA, which lacks the methyl groups on the acetate arms, suggesting some steric influence on complex stability. elsevierpure.com
Kinetic Lability: Kinetic lability refers to the rate at which a complex undergoes ligand exchange reactions. While a complex may be thermodynamically stable, it can be either kinetically inert (slow ligand exchange) or labile (fast ligand exchange). The mechanism of complex formation and dissociation for TACN-based ligands often involves associative or dissociative pathways. For instance, the formation of the Gd(NOTMA) complex is about two orders of magnitude slower than that of Gd(NOTA). elsevierpure.com
The hydrolytic stability of these complexes is also an important consideration. Studies on the hydrolytic activity of copper(II) complexes with various TACN derivatives for the cleavage of phosphate (B84403) diesters have shown that coordinatively unsaturated Cu(II) complexes can exhibit significant activity. mdpi.com The stability of radiolabeled complexes is critical for their use in medical imaging. For example, technetium-99m and rhenium-186 (B1221839) tricarbonyl complexes with TACN-based chelators have shown remarkable stability, even in the presence of challenging agents like L-cysteine and L-histidine. nih.gov
The table below presents stability constants for some metal complexes with TACN-based ligands.
| Ligand | Metal Ion | log KML | Conditions | Reference |
| NOTMA | Ca²⁺ | 6.4 | - | elsevierpure.com |
| NOTMA | Mg²⁺ | 8.8 | - | elsevierpure.com |
| NOTMA | Cd²⁺ | 12.3 | - | elsevierpure.com |
| NOTMA | Gd³⁺ | 12.8 | - | elsevierpure.com |
| NOTMA | Mn²⁺ | 15.5 | - | elsevierpure.com |
| NOTMA | Zn²⁺ | 18.6 | - | elsevierpure.com |
| H₂te1P | Cu²⁺ | 27.34 | - | researchgate.net |
| H₂te1P | Zn²⁺ | 21.03 | - | researchgate.net |
Mechanistic Investigations of Reactions Involving 1,4,7 Triazecanetrihydrobromide and Its Complexes
Ligand Exchange and Substitution Mechanisms in Metal Complexes
Ligand substitution is a fundamental reaction in coordination chemistry where one ligand is replaced by another. libretexts.org The mechanism of these reactions for complexes involving 1,4,7-triazacyclononane (B1209588) can proceed through several pathways, primarily categorized as dissociative (D), associative (A), or interchange (I) mechanisms. solubilityofthings.comlibretexts.org
The dissociative mechanism involves the initial cleavage of a metal-ligand bond, forming a lower-coordination-number intermediate, which is then attacked by the incoming ligand. dalalinstitute.com This pathway is often favored in sterically crowded octahedral complexes. dalalinstitute.com The rate of a dissociative substitution is typically dependent only on the concentration of the starting complex. dalalinstitute.com
Conversely, the associative mechanism is characterized by the initial formation of a bond with the incoming ligand, creating a higher-coordination-number intermediate, followed by the departure of the leaving group. libretexts.org This pathway is more common for square planar complexes but can occur in octahedral complexes with less steric hindrance. libretexts.org The rate of associative substitution depends on the concentrations of both the complex and the incoming ligand. libretexts.org
The interchange mechanism is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs. youtube.com This mechanism is further classified as associative interchange (Ia) if the bond-making to the incoming ligand is more significant in the transition state, or dissociative interchange (Id) if bond-breaking of the leaving group is more dominant. libretexts.org Many ligand substitution reactions of octahedral complexes are believed to proceed via an interchange mechanism. dalalinstitute.com
For instance, in the context of radiopharmaceuticals, the labile water ligands in precursors like [M(CO)3(H2O)3]+ (where M = Re or Tc) are readily replaced by tridentate chelating agents such as TACN and its derivatives. nih.gov This substitution is a critical step in the formation of stable radiometal complexes. nih.gov
The nature of the metal center, the steric and electronic properties of both the incoming and outgoing ligands, and the solvent all play a crucial role in determining the predominant mechanism of ligand exchange. solubilityofthings.com
Electron Transfer Processes and Redox Chemistry of Derived Metal Complexes
The redox properties of metal complexes derived from 1,4,7-triazacyclononane are central to their function in various catalytic and biological applications. frontiersin.org Both the metal ion and the TACN ligand can participate in electron transfer reactions. nih.gov
Ruthenium complexes of 1,4,7-trimethyl-1,4,7-triazacyclononane (Me3-TACN), for example, have been extensively studied for their role in atom and group transfer reactions, including oxygen atom transfer (OAT). researchgate.net These complexes can stabilize high-valent metal-oxo species, which are potent oxidizing agents for various substrates. researchgate.net The strong sigma-donating nature of the Me3-TACN ligand is known to support these highly oxidizing ruthenium-oxo complexes. researchgate.net
The formation of charge-transfer (CT) complexes between TACN derivatives and electron acceptors has also been investigated. For example, solid CT complexes have been isolated from the reaction of 1,4,7-trimethyl-1,4,7-triazacyclononane with acceptors like iodine, tetracyanoethylene (B109619) (TCNE), and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). researchgate.net These interactions involve the transfer of electron density from the electron-rich donor (the TACN derivative) to the electron-deficient acceptor. researchgate.net
The redox potential of these metal complexes can be fine-tuned by modifying the substituents on the TACN ring. This modulation of redox properties is critical for applications such as the development of anticancer agents that can alter the intracellular redox balance. frontiersin.orgnih.gov For instance, the ability of certain metal complexes to interact with redox enzymes can be directly related to their oxidoreduction potentials. nih.gov
Detailed Studies of Acid-Base Equilibria and Protonation/Deprotonation Dynamics in Solution
1,4,7-Triazacyclononane is a polyamine and thus exhibits significant acid-base chemistry. The nitrogen atoms of the TACN ring can be protonated in acidic solutions, and the resulting protonation constants (pKa values) are crucial for understanding the speciation of the ligand and its complexes in solution. libretexts.orgbu.edu
Water itself undergoes autoionization, establishing an equilibrium between hydronium (H3O+) and hydroxide (B78521) (OH-) ions, with an ion-product constant (Kw) of approximately 1.0 x 10^-14 at 25°C. libretexts.orgyoutube.com The pH of a solution, defined as the negative logarithm of the hydronium ion concentration, dictates the protonation state of TACN and its derivatives. libretexts.org
The acid-base equilibria of TACN-based chelators are fundamental to their complexation behavior. For example, the stability and protonation constants of the [Fe(TRAP)]3- complex, where TRAP is a TACN-based phosphinate chelator, have been determined using pH-potentiometry and spectrophotometry. nih.gov These studies reveal how changes in pH affect the coordination of the metal ion.
The protonation/deprotonation dynamics are also critical in the mechanism of complex formation. The reaction of a metal ion with a TACN-based ligand often involves the displacement of protons from the ligand's nitrogen atoms. The rate of this process can be influenced by the pH of the solution.
The general concept of acid-base reactions involves the transfer of a proton from an acid to a base. youtube.com In the context of TACN, the unprotonated amine groups act as Brønsted-Lowry bases, accepting protons, while the protonated forms act as Brønsted-Lowry acids, donating protons. libretexts.org Understanding these equilibria is essential for controlling the formation and stability of metal complexes in aqueous solutions.
Kinetic and Thermodynamic Parameters of Complex Formation and Dissociation Reactions
The formation and dissociation of metal complexes with 1,4,7-triazacyclononane and its derivatives are governed by both kinetic and thermodynamic factors. Thermodynamics dictates the stability of the complex, represented by the stability constant (log K), while kinetics describes the rates of the formation and dissociation reactions. nih.gov
Detailed kinetic and thermodynamic studies have been performed on various TACN complexes. For example, investigations into the gallium(III) and iron(III) complexes of a TACN-based TRAP chelator were conducted to understand the factors influencing their selective labeling properties. nih.gov
The stability constant of [Fe(TRAP)]3- was determined to be very high (logKFeL = 26.7), similar to its gallium counterpart. nih.gov The rates of ligand exchange reactions for these complexes were found to be slow, proceeding through the spontaneous dissociation of the complex. nih.gov
The table below presents key thermodynamic and kinetic data for the Ga(III) and Fe(III) complexes of a TRAP chelator, a derivative of 1,4,7-triazacyclononane.
| Parameter | Ga(TRAP) | Fe(TRAP) | Reference |
| logKML | 26.2 | 26.7 | nih.gov |
| Dissociation Half-life (t1/2) at pH 7.4 | 1.4 x 10^5 hours | 1.1 x 10^5 hours | nih.gov |
These data highlight the high thermodynamic stability and kinetic inertness of these complexes. The dissociation half-lives, on the order of 10^5 hours, indicate that once formed, these complexes are very slow to break apart under physiological conditions. nih.gov
The study of the kinetics of complex formation provides insights into the reaction mechanism. rsc.org Factors such as the nature of the metal ion, the ligand structure, temperature, and solvent all influence the rates of formation and dissociation. rsc.org For instance, the formation of transition-metal complexes with certain macrocyclic ligands derived from diazacyclopentadecane and diazacyclo-octadecane showed that the former gave more stable complexes due to more favorable heats of reaction. rsc.org
Applications in Advanced Chemical Sciences and Materials
Role in Heterogeneous and Homogeneous Catalysis
The versatility of the TACN ligand is prominently displayed in the field of catalysis, where its metal complexes are employed in both homogeneous and heterogeneous systems. These catalysts are noted for their efficiency in a range of oxidative reactions.
A prime example is the use of manganese-TACN complexes. These complexes effectively catalyze the epoxidation of various alkenes, such as styrene, using hydrogen peroxide as an environmentally benign oxidant. wikipedia.orgresearchgate.net This reaction is typically carried out in a buffered methanol (B129727) solution at a pH of 8.0. wikipedia.org The catalytic activity of TACN-based complexes extends to their use as potent low-temperature bleaching agents. researchgate.netgoogle.com
In the realm of redox catalysis, TACN complexes have demonstrated significant utility. For instance, molybdenum and tungsten tricarbonyl complexes, [(κ³-TACN)Mo(CO)₃] and [(κ³-TACN)W(CO)₃], can be oxidized to form high-valent oxo complexes, [(κ³-TACN)MoO₃] and [(κ³-TACN)WO₃], showcasing the ligand's ability to stabilize metals in various oxidation states during a catalytic cycle. wikipedia.org Furthermore, the development of enzyme-inspired copper catalysts with TACN derivatives has enabled the regioselective oxidative polymerization of phenols. researchgate.net
While significant progress has been made, research is ongoing in the development of enantiomerically pure TACN ligand systems to achieve asymmetric catalysis, particularly in epoxidation reactions. researchgate.net The design of these chiral ligands aims to transfer stereochemical information to the products, a critical goal in modern synthetic chemistry.
Table 1: Examples of Catalytic Applications of 1,4,7-Triazacyclononane (B1209588) (TACN) Complexes
| Catalyst System | Reactant | Product | Application Type |
| Manganese-TACN Complex | Alkenes (e.g., Styrene) | Epoxides | Homogeneous Oxidation wikipedia.orgresearchgate.net |
| Manganese-TACN Complex | Stains | Bleached Products | Redox Catalysis (Bleaching) researchgate.netgoogle.com |
| Copper-TACN Derivative | 2-Phenylphenol | Polymerized Phenol | Oxidative Polymerization researchgate.net |
| Molybdenum/Tungsten-TACN | Carbonyls | Oxo Complexes | Redox Catalysis Model wikipedia.org |
Supramolecular Assembly and Host-Guest Chemistry through Coordination Interactions
1,4,7-Triazacyclononane is a quintessential building block in supramolecular chemistry, primarily due to its nature as an aza-crown ether. chemimpex.com This structure allows it to engage in host-guest chemistry by encapsulating various guest molecules, a property that is fundamental to the creation of complex, functional supramolecular assemblies. chemimpex.com
The threefold symmetry of the TACN ligand makes it an ideal facial capping ligand, binding to one face of an octahedral metal center. wikipedia.org This coordination leaves other sites on the metal available for further synthetic transformations or for binding other molecules, facilitating the construction of larger, well-defined architectures. The resulting metal-TACN unit is often kinetically inert, providing a stable core for these assemblies. wikipedia.org
A notable example of its role in supramolecular chemistry is the formation of 2:1 "sandwich" complexes with certain metal ions. wikipedia.org In these structures, two TACN ligands coordinate to a single metal center. However, steric hindrance can play a significant role. For instance, the N-methylated analogue, 1,4,7-trimethyl-1,4,7-triazacyclononane (Me₃TACN), which is bulkier, forms such sandwich complexes only with larger ions like Ag⁺, Na⁺, and K⁺. wikipedia.org This demonstrates how modifications to the basic TACN structure can be used to control the assembly process and the selectivity for specific guests.
Integration into Advanced Materials Science
The unique coordination properties of TACN have led to its integration into various advanced materials, including functional materials and sensor components. chemimpex.com Its ability to form stable complexes with a wide range of metal ions is a key factor in these applications. chemimpex.comontosight.ai
A particularly significant application is in the development of radiopharmaceuticals for medical imaging and therapy. dntb.gov.ua The TACN framework is a critical component of chelators designed to bind radiometals. For example, derivatives of TACN, such as 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), are used to form stable complexes with radiometals like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET). core.ac.uk These complexes can be attached to biological targeting molecules, such as peptides, to deliver the radioactive payload to specific sites in the body, like tumors. core.ac.ukacs.org The high stability of the metal-TACN complex is crucial to prevent the release of the radiometal in vivo. core.ac.uk
Furthermore, TACN-based ligands have been used to create fluorescent indicators. By incorporating dansyl groups, researchers have synthesized dansyl cryptands that can function as sensors. sigmaaldrich.com
Ligand Design for Specific Chemical Transformations and Reactivity Modulation
The 1,4,7-triazacyclononane structure provides a versatile platform for ligand design, allowing chemists to modulate the reactivity of a coordinated metal center for specific chemical transformations. By introducing different substituents onto the nitrogen atoms of the TACN ring, the steric and electronic properties of the ligand can be precisely tuned. researchgate.net
For instance, introducing bulky tertiary alkyl substituents, such as tert-butyl groups, onto the TACN ring creates a sterically demanding ligand. researchgate.net This steric bulk can enforce unusual coordination geometries on the metal center. For example, the ligand 1,4,7-tri-tert-butyl-1,4,7-triazacyclononane ((t)Bu₃tacn) forces most divalent first-row transition metals into a four-coordinate geometry, enabling the design of pseudotetrahedral complexes. researchgate.net This control over the coordination environment is essential for tuning the reactivity of the metal in catalytic processes, such as in the development of potent iron(IV)-oxo oxidants for hydrogen atom abstraction reactions. researchgate.net
Ligand design based on the TACN scaffold is also central to the development of catalysts for specific reactions. A TACN ligand featuring an appended boron Lewis acid has been synthesized. researchgate.net When complexed with copper(I), it can perform distinct reactivity modes depending on the conditions, such as hydride transfer to CO₂ or oxidant-induced H₂ evolution. researchgate.net Additionally, the TACN backbone can be functionalized with pendant arms containing other donor groups (e.g., carboxylates, pyridyls) to create polydentate ligands with enhanced affinity and selectivity for specific metal ions, a critical aspect in the design of radiopharmaceuticals and other functional metal complexes. core.ac.uksigmaaldrich.comnih.gov
Future Perspectives and Challenges in 1,4,7 Triazecane Research
Development of Novel and Sustainable Synthetic Routes
The synthesis of polyaza macrocycles has historically been a significant challenge, often plagued by low yields due to competing linear polymerization. Future research is intensely focused on developing more efficient, sustainable, and scalable synthetic methodologies.
Traditional methods, such as the Richman-Atkins synthesis, often require multiple steps, harsh reagents, and high-dilution conditions to favor cyclization over polymerization. google.com A key challenge is the simplification of these multi-step procedures. An improved process for triazacyclononanes involves reacting diethylenetriamine (B155796) with a sulfonylation agent and then with a cyclizing unit like ethylene (B1197577) glycol ditosylate in a one-pot or two-step process, which is a significant improvement over the original six-step synthesis. google.comgoogle.com
Modern strategies are moving towards template-assisted synthesis, where a metal ion or another chemical entity pre-organizes the acyclic precursors into a conformation that promotes macrocyclization. iupac.org For instance, Ni(II) and Cu(II) ions can act as templates to assemble an open-chain tetramine (B166960) with formaldehyde (B43269) and a suitable "locking" fragment like an amide or sulphonamide to form cyclam-like macrocycles in a one-pot synthesis. iupac.org
A major frontier is the adoption of green chemistry principles. This includes the development of catalyst- and solvent-free reactions. For example, the synthesis of macrocycle-linked covalent organic frameworks has been achieved under thermally induced, solvent-free conditions. nih.govmdpi.com Furthermore, continuous-flow chemistry is emerging as a powerful tool. A two-step continuous-flow strategy has been developed for the synthesis of 1,4,6,7-tetrahydro-5H- nih.govmdpi.comnih.govtriazolo[4,5-c]pyridines, which offers safer handling of hazardous reagents like azides and provides a scalable, affordable alternative to batch synthesis. nih.govnih.gov
| Synthetic Strategy | Key Features | Challenges & Future Directions |
| Richman-Atkins Type | Multi-step; use of protecting groups (e.g., tosyl). google.com | Reducing step count; improving overall yield; finding milder deprotection methods. google.com |
| Template Synthesis | Metal ions (e.g., Ni²⁺, Cu²⁺) pre-organize precursors. iupac.org | Removing the template ion post-synthesis; expanding the scope of applicable templates. |
| Dynamic Covalent Chemistry | Reversible reactions (e.g., hydrazone condensation) to form stable macrocycles in high yields. nih.govmdpi.com | Designing new reversible reactions; controlling product distribution in complex systems. |
| Continuous-Flow Synthesis | Enhanced safety and scalability; precise control over reaction parameters. nih.govnih.gov | Adapting complex multi-step syntheses to flow systems; initial equipment investment. |
| Solvent-Free/Catalyst-Free | Thermally induced reactions; environmentally friendly. nih.govmdpi.com | Limited to specific substrates; requires high temperatures; understanding reaction mechanisms. |
Exploration of Unconventional Metal Complex Architectures and Coordination Modes
1,4,7-Triazecane (B3053854) and its analogues are prized for their ability to form highly stable complexes with a wide range of metal ions. A significant area of future research involves moving beyond simple 1:1 metal-ligand complexes to explore more exotic architectures and coordination behaviors.
These ligands typically bind to a metal in a facial (k³) manner, leaving other coordination sites on the metal available for binding other substrates. This has been extensively studied with transition metals like copper, zinc, cobalt, and iron. researchgate.netnih.gov However, there is growing interest in their complexes with lanthanides (e.g., Europium, Terbium), which are known for their unique photophysical properties. researchgate.net
A key challenge is to control the formation of unconventional structures, such as polynuclear complexes. For instance, certain macrocycles can form [Cu₄(L)₂]⁸⁺ complexes, where two macrocyclic ligands bridge four copper cations, a behavior dependent on the cavity size and flexibility of the macrocycle. nih.gov The design of ligands that can selectively form these higher-order structures is a major goal. Another example involves the formation of a tri-nuclear silver(I) complex where two silver-containing macrocycles are linked by a third, bridging silver ion. rsc.org
Researchers are also exploring complexes where the macrocycle exhibits unusual coordination modes or is part of a larger, more intricate ligand system. The ligand 1-oxa-4,7-dithiacyclononane, an analogue where an oxygen and two sulfur atoms replace the nitrogens, shows varied conformations and coordination modes depending on the metal ion, such as a [2+2] coordination with Cu(I) and forming bromide-bridged dimers. nih.gov The future lies in designing ligands that can switch their coordination mode in response to external stimuli, leading to new types of molecular switches and sensors. nih.gov
Integration of 1,4,7-Triazecane Derivatives into Hybrid and Nanomaterial Systems
A highly promising future direction is the incorporation of 1,4,7-triazecane and related macrocycles into larger functional systems, such as hybrid materials and nanomaterials. This integration aims to combine the unique recognition and catalytic properties of the macrocycle with the structural and physical properties of the host material.
One successful approach is the covalent attachment of polyaza macrocycles to solid supports like silica (B1680970) gel. These materials have been shown to retain the strong and selective interaction with heavy metal cations, enabling their use in separation and preconcentration applications. iupac.org Attaching the macrocycle to the support through one of its nitrogen donor atoms can increase the ligand's rigidity, which in some cases enhances its selectivity based on the metal ion's size. iupac.org
Another exciting frontier is the use of polyaza macrocycles as building blocks for creating porous crystalline materials like Covalent Organic Frameworks (COFs). A 2-D aza-bridged bis(phenanthroline) macrocycle-linked COF was synthesized that exhibited high chemical stability and semiconductive properties, making it potentially useful in organic electronics. nih.govmdpi.com
Furthermore, the self-assembly of metal-macrocycle complexes into ordered nanostructures is a key area of research. For example, certain platinum-bridged macrocycles have been shown to self-assemble into nanotubular columnar structures in solution and the solid state. nih.gov The challenge lies in precisely controlling this self-assembly process to create nanomaterials with desired morphologies and properties. Future work will focus on designing macrocycle derivatives specifically for bottom-up fabrication of functional nanodevices.
Addressing Fundamental Chemical Principles and Structure-Activity Relationships in Polyaza Macrocycles
Underpinning all future advancements is the need for a deeper understanding of the fundamental chemical principles governing the behavior of polyaza macrocycles. Establishing clear structure-activity relationships (SAR) is crucial for the rational design of new ligands with tailored properties.
The key variables in ligand design include the macrocyclic ring size, the type and position of donor atoms, and the nature of functional groups appended to the macrocycle's backbone. Research has shown that even subtle changes, such as altering the cavity size, significantly influence the stability and composition of the resulting metal complexes. nih.gov For example, the stability constants of complexes with a series of pyridinyl-containing mixed-donor macrocycles vary predictably with the metal ion, but the coordination can change dramatically, with some metals binding to all donor sites while others bind to only a subset. rsc.org
The protonation constants (basicity) of the nitrogen atoms are also critical, as they dictate the ligand's effective binding ability at a given pH. Conformational effects in macrocyclic systems lead to a wide variation in basicity constants compared to their linear analogues. nih.gov
A significant challenge is to develop predictive models that can accurately forecast a ligand's properties based on its structure. This involves a combination of experimental studies (e.g., potentiometry, calorimetry, NMR spectroscopy) and computational modeling. acs.orgelsevierpure.com The interaction of macrocycles with anions and neutral molecules, a key aspect of host-guest chemistry, is another area where fundamental understanding is rapidly growing. rsc.org By elucidating these intricate structure-function relationships, researchers can move beyond trial-and-error synthesis towards the de novo design of polyaza macrocycles for specific and highly demanding chemical tasks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
